molecular formula C19H20N2O3S B2957639 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-80-8

3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2957639
CAS No.: 339099-80-8
M. Wt: 356.44
InChI Key: YFPWDQSWNCGYGP-UHFFFAOYSA-N
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Description

The compound “3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is flanked by two phenyl rings, one of which is substituted with a tert-butyl group and the other with a methylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction . The phenyl rings could be introduced through a series of substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the phenyl rings. The tert-butyl and methylsulfonyl substituents would add steric bulk and polarity to the molecule, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the substituents on the phenyl rings. The oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the phenyl rings would likely make the compound relatively non-polar, while the methylsulfonyl group would add some polarity .

Scientific Research Applications

Synthesis and Material Properties

Synthesis and Polymer Applications : A study by Hsiao et al. (1999) delves into the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including derivatives substituted with tert-butyl groups. These polymers, capable of being thermally converted into poly(1,3,4-oxadiazole)s, exhibit significant solubility in polar solvents and can be cast into films, showing promise for material science applications due to their thermal properties and stability (Hsiao, Dai, & He, 1999).

Optical Properties : Gaenko et al. (2006) explored the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including tert-butyl substituted versions, providing insights into their potential use in optoelectronic devices and materials due to significant shifts in absorbance and fluorescence in acidic media (Gaenko, Devarajan, Trifonov, & Ostrovskii, 2006).

Biological Applications

Antibacterial Activities : Khalid et al. (2016) reported on the synthesis of N-substituted derivatives of a compound structurally related to the 1,3,4-oxadiazole family, showcasing moderate to significant antibacterial activities. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Antitumor and Antimicrobial Agents : Another study by Maftei et al. (2013) synthesized natural product analogs containing the 1,2,4-oxadiazole ring, indicating these compounds exhibited potent antitumor activity against a panel of cell lines. This suggests the therapeutic potential of tert-butyl substituted 1,2,4-oxadiazole compounds in cancer treatment (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Antibacterial Activity Against Plant Pathogens : Shi et al. (2015) discovered sulfone derivatives containing 1,3,4-oxadiazole moieties with significant antibacterial activities against rice bacterial leaf blight, showcasing the agricultural applications of such compounds in managing plant diseases (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(24-21-17)15-7-5-6-8-16(15)25(4,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPWDQSWNCGYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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